4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine is an organic compound classified within the pyrazole family, which consists of five-membered heterocyclic compounds featuring two nitrogen atoms at positions 1 and 2. This specific compound possesses an ethyl group at position 4, a 3-methylfuran group at position 3, and an amine group at position 5 of the pyrazole ring. Its unique structure contributes to its potential applications in various scientific and industrial domains, particularly in medicinal chemistry and agrochemical development .
The synthesis of 4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine typically involves several key steps:
In industrial settings, these synthetic routes may be scaled up using continuous flow reactors and automated systems to improve efficiency and yield. Purification methods such as recrystallization and chromatography are employed to isolate the compound in high purity .
The molecular formula for 4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine is , with a molecular weight of approximately . The structural representation includes:
| Property | Value |
|---|---|
| CAS Number | 1310836-06-6 |
| Molecular Formula | C10H13N3O |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 4-Ethyl-5-(3-methylfuran-2-yl)-1H-pyrazol-3-amine |
| InChI | InChI=1S/C10H13N3O/c1-3... |
| SMILES | CCC1=C(NN=C1N)C2=C(C=CO2)C |
The chemical reactivity of 4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine can be summarized as follows:
These reactions often require specific conditions such as temperature control, pressure adjustments, and the presence of catalysts to optimize yields and selectivity.
The mechanism of action for 4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine involves its interaction with various molecular targets within biological systems:
While specific physical properties such as boiling point and melting point are not well-documented, the compound's density remains unspecified.
The chemical properties include:
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine has several significant applications:
This comprehensive analysis underscores the relevance of 4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine in both academic research and practical applications across multiple scientific fields.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: